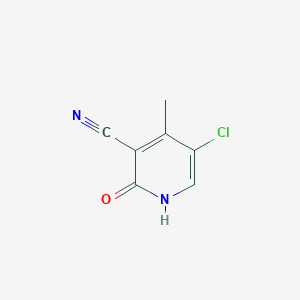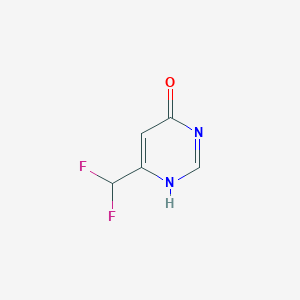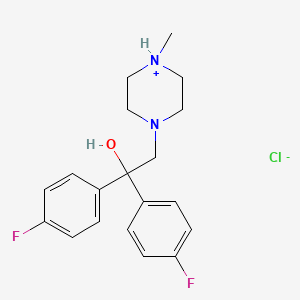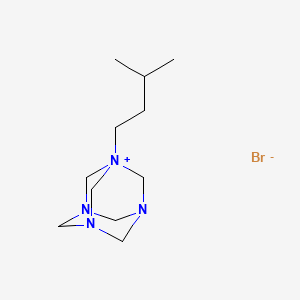
1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide
Overview
Description
. This compound is characterized by its cage-like structure, which consists of a central adamantane framework with nitrogen atoms at each vertex. The isopentyl group attached to the nitrogen atom enhances its lipophilicity, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide can be synthesized through the alkylation of 1,3,5,7-tetraazaadamantane with isopentyl bromide. The reaction typically involves dissolving the tetraazaadamantane in an appropriate solvent, such as acetonitrile or dichloromethane, and adding isopentyl bromide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar steps but is carried out in larger reactors with continuous monitoring of reaction parameters to ensure product quality and yield. The use of phase-transfer catalysts can enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the quaternary nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used, often in the presence of a base.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide has diverse applications in scientific research:
Chemistry: It serves as a phase-transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases.
Biology: The compound is used in the study of cell membranes and ion transport mechanisms due to its ability to interact with lipid bilayers.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide exerts its effects involves its interaction with biological membranes and ion channels. The lipophilic isopentyl group enhances its ability to penetrate cell membranes, while the quaternary ammonium group interacts with negatively charged components, such as phospholipids and nucleic acids. This dual functionality makes it effective in disrupting microbial cell membranes and modulating ion transport.
Comparison with Similar Compounds
Benzalkonium chloride
Cetyltrimethylammonium bromide
Tetramethylammonium hydroxide
Choline chloride
Properties
IUPAC Name |
1-(3-methylbutyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N4.BrH/c1-11(2)3-4-15-8-12-5-13(9-15)7-14(6-12)10-15;/h11H,3-10H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSNVZCRMSQAU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[N+]12CN3CN(C1)CN(C3)C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine](/img/structure/B7951092.png)
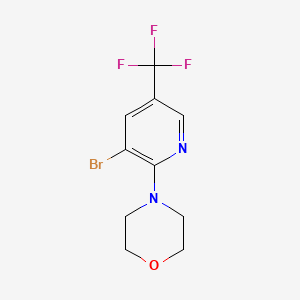

![6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7951103.png)
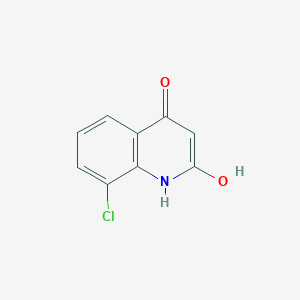
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide](/img/structure/B7951115.png)
![2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7951125.png)
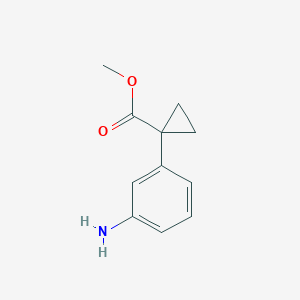
![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B7951154.png)
![2-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7951158.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7951167.png)
